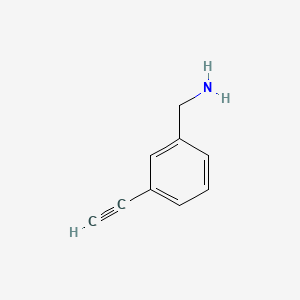

(3-Ethynylphenyl)methanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-ethynylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUICKQFQXRUYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663658 | |

| Record name | 1-(3-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615288-78-3 | |

| Record name | 1-(3-Ethynylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethynylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Ethynylphenyl)methanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (3-Ethynylphenyl)methanamine, a critical building block in the development of targeted protein degraders.

Core Molecular Data

This compound is a key reagent in the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 |

| [1][2] |

Application in Targeted Protein Degradation

This compound serves as a crucial "Protein Degrader Building Block".[2] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General Signaling Pathway of PROTACs

The mechanism of action for PROTACs is a multi-step intracellular process. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in another degradation cycle, acting catalytically.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of PROTACs

While specific protocols for the direct use of this compound are proprietary and vary based on the target protein and E3 ligase, a general methodology for the solid-phase synthesis of PROTACs using amine-functionalized building blocks is outlined below. This protocol is adapted from established solid-phase synthesis techniques.

General Experimental Workflow for Solid-Phase PROTAC Synthesis

This workflow illustrates the key stages in constructing a PROTAC molecule on a solid support, a common strategy for building libraries of these complex molecules.

Caption: A generalized workflow for the solid-phase synthesis of PROTACs.

Detailed Methodologies

1. Resin Swelling and E3 Ligase Ligand Loading:

-

A suitable resin (e.g., Rink Amide resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).

-

If the resin is Fmoc-protected, the Fmoc group is removed using a solution of piperidine in DMF.

-

The E3 ligase ligand (e.g., a derivative of pomalidomide) is then coupled to the resin.

2. Linker and POI Ligand Coupling:

-

The functionalized resin is swelled again in DMF.

-

An Fmoc-protected linker with a carboxylic acid functional group is activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin.

-

The Fmoc protecting group on the other end of the linker is removed with piperidine in DMF.

-

The Protein of Interest (POI) ligand, which may be a derivative of this compound, is then coupled to the deprotected end of the linker using a similar activation and coupling procedure.

3. Cleavage, Purification, and Analysis:

-

The completed PROTAC molecule is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

The crude product is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).

-

The identity and purity of the final PROTAC are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

(3-Ethynylphenyl)methanamine: A Technical Guide to Spectral Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of (3-Ethynylphenyl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. This unique combination of reactive groups makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceuticals and functional polymers. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide outlines the predicted spectral features and the methodologies to obtain them.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂NH₂) |

| ~ 3.1 | Singlet | 1H | Acetylenic proton (-C≡CH) |

| ~ 1.6 | Broad Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-CH₂NH₂) |

| ~ 128 - 132 | Aromatic carbons (-CH) |

| ~ 122 | Quaternary aromatic carbon (C-C≡CH) |

| ~ 83 | Quaternary acetylenic carbon (-C≡CH) |

| ~ 77 | Acetylenic carbon (-C≡CH) |

| ~ 46 | Methylene carbon (-CH₂NH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~ 3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2100 | Weak, Sharp | C≡C stretch (alkyne) |

| ~ 1600 | Medium | N-H bend (primary amine) |

| ~ 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |

| ~ 800 - 900 | Strong | Aromatic C-H bend (meta-substitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 131 | [M]⁺, Molecular ion |

| 130 | [M-H]⁺, Loss of a hydrogen atom |

| 115 | [M-NH₂]⁺, Loss of the amino group |

| 104 | [M-HCN]⁺, Loss of hydrogen cyanide from the benzylamine moiety |

| 91 | [C₇H₇]⁺, Tropylium ion (common fragment for benzyl compounds) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty instrument or the solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe). The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution directly into the ESI source.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Ethynylphenyl)methanamine. It includes detailed tables of predicted spectral data, standardized experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and computational models, providing a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| a | 7.42 | s | 1H | Ar-H | |

| b | 7.38 | d | 1H | 7.6 | Ar-H |

| c | 7.30 | t | 1H | 7.6 | Ar-H |

| d | 7.25 | d | 1H | 7.6 | Ar-H |

| e | 3.86 | s | 2H | -CH₂-NH₂ | |

| f | 3.08 | s | 1H | -C≡CH | |

| g | 1.60 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 143.2 | Ar-C |

| 2 | 132.5 | Ar-C |

| 3 | 130.8 | Ar-C |

| 4 | 128.7 | Ar-C |

| 5 | 127.9 | Ar-C |

| 6 | 122.5 | Ar-C |

| 7 | 83.5 | -C≡CH |

| 8 | 77.4 | -C≡CH |

| 9 | 46.3 | -CH₂-NH₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Data Acquisition

These parameters are recommended for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[2]

-

Spectral Width: Set the spectral width to encompass all proton signals, generally from 0 to 16 ppm.[2]

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.[2]

-

Relaxation Delay: A relaxation delay (d1) of 2-5 seconds should be used to allow for full relaxation of the protons, which is crucial for accurate integration.[2]

-

Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.[2]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

¹³C NMR Data Acquisition

These parameters are recommended for a 100 MHz (for ¹³C) NMR spectrometer:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.[2]

-

Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.[2]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[2]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[2]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024-4096) is necessary to achieve an adequate signal-to-noise ratio.[2]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before performing the Fourier transform to improve the signal-to-noise ratio.[2]

-

Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.[2]

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.[2]

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

-

Peak Picking and Integration: Identify and label the chemical shift of all significant peaks. For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Visualizations

The following diagrams provide a visual representation of the molecular structure with NMR assignments and a typical experimental workflow.

Figure 1: Molecular structure of this compound with atom numbering corresponding to the predicted ¹³C NMR data and proton labels for the ¹H NMR data.

Figure 2: A generalized experimental workflow for acquiring and processing NMR spectra.

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometry and infrared (IR) spectroscopy characteristics of (3-Ethynylphenyl)methanamine (CAS 615288-78-3). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages empirical data from structurally analogous compounds—benzylamine and phenylacetylene—to forecast its spectral behavior. This document outlines the expected fragmentation patterns in mass spectrometry and the characteristic vibrational modes in IR spectroscopy. Furthermore, it includes comprehensive, standardized experimental protocols for acquiring such data and visual workflows to guide researchers in their analytical endeavors. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. These functional groups are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores. The aminomethyl group provides a basic center and a site for further functionalization, while the ethynyl group is a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can participate in various coupling reactions. Accurate analytical characterization is paramount for ensuring the purity and structural integrity of such compounds throughout the drug development pipeline.

This guide provides a predictive framework for the mass spectrometric and infrared spectroscopic analysis of this compound. By dissecting the molecule into its core components—the benzylamine moiety and the ethynyl substituent—we can infer its spectral properties from well-characterized analogs.

Predicted Mass Spectrometry Analysis

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its most labile bonds. The electron ionization (EI) mass spectrum, in particular, will likely exhibit fragmentation patterns characteristic of benzylamines.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Proposed Fragment Ion | Structural Analog Origin and Rationale |

| 131 | [M]⁺• (Molecular Ion) | The molecular weight of C₉H₉N is 131.17 g/mol . |

| 130 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation for primary amines. |

| 104 | [M-NH₃]⁺ | Loss of ammonia, a characteristic fragmentation of primary amines. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl compounds, formed by cleavage of the C-C bond alpha to the amine. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the fragmentation of the benzene ring. |

This is a predictive table based on the fragmentation of analogous compounds.

Predicted Infrared (IR) Spectroscopy Analysis

The infrared spectrum of this compound will display characteristic absorption bands corresponding to its primary amine, aromatic ring, and terminal alkyne functional groups.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Structural Analog Origin and Rationale |

| ~3300-3400 | N-H stretch (asymmetric and symmetric) | Primary Amine | Primary amines typically show two bands in this region. |

| ~3300 | ≡C-H stretch | Terminal Alkyne | A sharp, characteristic peak for the terminal C-H bond of an alkyne. |

| ~2110 | C≡C stretch | Alkyne | A weak but sharp absorption band. |

| ~1600-1650 | N-H bend (scissoring) | Primary Amine | A characteristic bending vibration for primary amines. |

| ~1450-1600 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region. |

| ~1000-1250 | C-N stretch | Amine | Characteristic stretching vibration of the carbon-nitrogen bond. |

| ~690-900 | C-H bend (out-of-plane) | Aromatic Ring | The substitution pattern on the benzene ring will influence the exact position of these bands. |

This is a predictive table based on the IR spectra of analogous compounds.

Experimental Protocols

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization (EI).

-

Sample Preparation :

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Transfer the final solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Parameters :

-

Injection Volume : 1 µL

-

Injector Temperature : 250 °C

-

Injection Mode : Splitless or split (e.g., 20:1), depending on sample concentration.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

GC Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature : 280 °C

-

Ion Source Temperature : 230 °C

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Scan Speed : 2 scans/second.

-

-

Data Analysis :

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted data in Table 1.

-

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-IR)

This protocol describes a general method for obtaining an IR spectrum of liquid this compound using an ATR-FTIR spectrometer.

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

FTIR Instrument Parameters :

-

Accessory : ATR

-

Spectral Range : 4000-400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 (co-added)

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of neat this compound liquid onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Analysis :

-

Process the resulting spectrum (e.g., baseline correction if necessary).

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Compare the observed wavenumbers with the predicted data in Table 2.

-

Visualized Workflows

Caption: Workflow for GC-MS analysis.

Caption: Workflow for ATR-IR analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the mass spectrometric and infrared spectroscopic properties of this compound. By utilizing data from analogous structures, researchers and drug development professionals are equipped with a foundational understanding of the expected analytical behavior of this compound. The detailed experimental protocols and visual workflows offer practical guidance for obtaining high-quality data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various scientific applications. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.

An In-depth Technical Guide to the Solubility of (3-Ethynylphenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (3-Ethynylphenyl)methanamine (CAS No: 615288-78-3). Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility properties, its relevant physicochemical characteristics, and a detailed experimental protocol for determining its solubility in organic solvents.

This compound is an organic compound featuring a primary amine and an ethynyl group attached to a benzene ring. Its structure suggests a moderate polarity, making its solubility a critical parameter in synthesis, formulation, and drug development processes. The primary amine group can act as a hydrogen bond donor and acceptor, while the aromatic ring and ethynyl group contribute non-polar characteristics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 615288-78-3 | [1] |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Physical Form | Liquid | |

| Topology | TPSA: 26.02 Ų, Rotatable Bonds: 1, H-Acceptors: 1, H-Donors: 1 | [1] |

Predicted Solubility Profile

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly accessible literature. However, based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's primary amine group suggests solubility in polar solvents, particularly those capable of hydrogen bonding.[2] Amines are generally soluble in alcohols and can exhibit increased solubility in acidic solutions due to the formation of polar ammonium salts.

The table below summarizes the predicted solubility based on general chemical principles. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | The solvent's polarity and dipole moment can solvate the polar amine group. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar phenyl and ethynyl groups will interact favorably with non-polar solvents, but the polar amine group limits overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can solvate a range of polarities and are often effective for compounds with mixed characteristics. |

| Aqueous | Water | Low | The non-polar aromatic ring significantly reduces water solubility despite the presence of the amine group. |

| Aqueous Acid | 5% HCl | High | As a base, the amine will be protonated to form a water-soluble ammonium salt.[3] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4] It involves equilibrating an excess amount of the solute in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.[4][5][6]

Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., 2 mL). The amount should be sufficient to ensure a solid or separate liquid phase remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let undissolved material settle.

-

To separate the saturated solution from the excess solute, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE for organic solvents). This step is critical to avoid including undissolved particles in the analysis.[7]

-

-

Quantification:

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]

-

The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of the compound.[6]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining the solubility of this compound.

Caption: Workflow of the Shake-Flask method for solubility measurement.

References

Synthesis of (3-Ethynylphenyl)methanamine from 3-Ethynylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of (3-ethynylphenyl)methanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-ethynylaniline. The described methodology follows a two-step sequence involving a Sandmeyer reaction to introduce a nitrile functional group, followed by the reduction of the nitrile to the target primary amine. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow to aid researchers in the successful synthesis of this important compound.

Synthetic Strategy Overview

The conversion of 3-ethynylaniline to this compound is most effectively achieved through a two-step process. The initial step involves the diazotization of the primary amino group of 3-ethynylaniline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to yield 3-ethynylbenzonitrile. The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine, this compound. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.

Caption: Overall synthetic route from 3-ethynylaniline to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethynylbenzonitrile via Sandmeyer Reaction

This procedure details the conversion of 3-ethynylaniline to 3-ethynylbenzonitrile.

Materials:

-

3-Ethynylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

Procedure:

-

Diazotization of 3-Ethynylaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-ethynylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (if necessary for dissolution).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-ethynylbenzonitrile can be purified by column chromatography on silica gel or by vacuum distillation.

-

Step 2: Reduction of 3-Ethynylbenzonitrile to this compound

This procedure describes the catalytic hydrogenation of 3-ethynylbenzonitrile to the target amine.

Materials:

-

3-Ethynylbenzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve 3-ethynylbenzonitrile (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound from 3-ethynylaniline.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Sandmeyer Reaction | NaNO₂, CuCN | Water/HCl | 0-60 | 2-4 | 70-85 |

| 2 | Nitrile Reduction | H₂, 10% Pd/C | Ethanol/Methanol | Room Temp. | 4-12 | 80-95 |

Visualized Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 3-ethynylaniline. The presented methods are well-established and can be adapted for various research and development applications. Careful execution of these procedures should lead to the successful preparation of the target molecule in good yields.

Physicochemical properties of ethynyl-substituted benzylamines

An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Substituted Benzylamines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethynyl-substituted benzylamines represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the ethynyl group—a small, rigid, and metabolically stable moiety—can profoundly influence the physicochemical properties of the parent benzylamine scaffold, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties, including pKa, lipophilicity (logP), solubility, and metabolic stability, is critical for the rational design and optimization of drug candidates. This guide provides a comprehensive overview of the key physicochemical properties of ethynyl-substituted benzylamines, details standard experimental protocols for their determination, and presents a framework for interpreting this data in the context of drug discovery.

Core Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is governed by its physicochemical properties. For ethynyl-substituted benzylamines, the interplay between the basic amine functionality and the unique electronic and steric nature of the ethynyl group is of primary importance.

-

pKa (Ionization Constant): The pKa value indicates the acidity or basicity of a compound and determines its ionization state at a given pH.[1] The benzylamine moiety is basic, and its pKa (typically around 9.3 for the parent molecule) dictates that it will be predominantly protonated (cationic) at physiological pH.[2] This ionization is crucial for aqueous solubility but can hinder passive diffusion across biological membranes, which favors neutral species. The electron-withdrawing nature of the ethynyl group can subtly modulate the basicity of the amine.

-

logP and logD (Lipophilicity): The partition coefficient (logP) measures a compound's affinity for a lipid-like environment versus an aqueous one and is a key indicator of its ability to cross cell membranes.[3] The distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for the ionized and neutral species. For basic compounds like benzylamines, logD at physiological pH (7.4) is a more relevant parameter than logP. A balanced logD is essential for achieving both sufficient solubility and membrane permeability.

-

Aqueous Solubility: Solubility is a prerequisite for absorption and formulation.[4] The salt form of benzylamines is generally more soluble in water than the free base.[5] Factors that increase crystal lattice energy, such as strong intermolecular interactions, can decrease solubility. The rigid nature of the ethynyl group can influence crystal packing and, consequently, the solubility profile.

-

Metabolic Stability: The rate at which a compound is metabolized, often assessed by its half-life (t½) in liver microsomes, determines its in vivo duration of action.[6][7] Benzylamine scaffolds can be susceptible to oxidative metabolism, particularly at the benzylic carbon. The ethynyl group is generally considered metabolically robust and its introduction can be a strategy to block potential sites of metabolism.[6]

Quantitative Data Summary

| Compound ID | Substitution Pattern | pKa (Predicted) | logP (Calculated) | Aqueous Solubility (Predicted, µg/mL) | Metabolic Half-life (t½, min) |

| EB-1 | 2-Ethynylbenzylamine | 9.1 | 1.9 | ~500 | >60 |

| EB-2 | 3-Ethynylbenzylamine | 9.2 | 1.9 | ~450 | >60 |

| EB-3 | 4-Ethynylbenzylamine | 9.0 | 1.9 | ~400 | >60 |

| EB-4 | 4-Chloro-2-ethynylbenzylamine | 8.8 | 2.6 | ~150 | >60 |

| EB-5 | 4-Methoxy-2-ethynylbenzylamine | 9.3 | 1.8 | ~550 | 45 |

Note: This data is for illustrative purposes only and should be experimentally verified.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Standardized, medium-throughput protocols are often employed in early drug discovery.[8]

Determination of pKa and logP

Potentiometric and UV-metric titrations are common methods for determining pKa and logP. The SiriusT3 instrument is an example of an automated system used for these measurements.[1][9]

Detailed Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh 2-5 mg of the solid compound.[1] Prepare a stock solution in a suitable organic solvent (e.g., methanol).

-

Titration Setup: Use a calibrated automated titrator equipped with a pH electrode. The titration vessel contains a precise volume of a biphasic water-octanol system.

-

Titration: The instrument performs a multi-step titration with standardized acid (e.g., HCl) and base (e.g., KOH) to generate a pH-volume curve.

-

pKa Calculation: The pKa is determined from the inflection point of the titration curve in the aqueous phase.[10]

-

logP Calculation: After titration, the compound is partitioned between the octanol and water layers. The concentration in the aqueous phase is determined via UV-Vis spectrophotometry at various pH points, allowing for the calculation of the partition coefficient for the neutral species.

Caption: Workflow for pKa and logP determination.

Determination of Aqueous Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Detailed Protocol (Saturation Shake-Flask):

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Metabolic Stability

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[11]

Detailed Protocol (Liver Microsome Assay):

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., mouse or human) in a buffer (e.g., Tris-HCl, pH 7.4).[11] Prepare a separate solution of the NADPH-generating system, which is required for enzyme activity.[11]

-

Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH-generating system.[11]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Caption: Workflow for in vitro metabolic stability assay.

Synthesis and Biological Context

Ethynyl-substituted benzylamines can be synthesized via several routes, with reductive amination being a common and versatile method. This typically involves the reaction of an ethynyl-substituted benzaldehyde with an amine in the presence of a reducing agent.

The biological activity of benzylamine derivatives is diverse, with examples acting as enzyme inhibitors or receptor modulators.[12][13] The physicochemical properties detailed in this guide are critical for translating in vitro potency into in vivo efficacy.

Caption: Relationship of physicochemical properties to ADME.

Conclusion

The rational incorporation of an ethynyl group onto a benzylamine scaffold is a valuable strategy in medicinal chemistry. However, the success of this or any modification hinges on its impact on the molecule's overall physicochemical profile. A thorough and early-stage characterization of pKa, lipophilicity, solubility, and metabolic stability is essential for guiding compound selection and optimization. By employing the standardized experimental protocols and data interpretation frameworks outlined in this guide, researchers can more effectively navigate the complex path of drug discovery and develop ethynyl-substituted benzylamines with a higher probability of clinical success.

References

- 1. thesolubilitycompany.com [thesolubilitycompany.com]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction with (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under mild conditions, often at room temperature, and demonstrates a high degree of functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery.[1][3]

(3-Ethynylphenyl)methanamine is a valuable building block in organic synthesis, featuring both a terminal alkyne and a primary amine. This bifunctionality allows for its incorporation into diverse molecular scaffolds and subsequent derivatization. The Sonogashira coupling of this compound with various aryl or heteroaryl halides provides a direct route to substituted N-benzyl anilines and related structures, which are prevalent motifs in biologically active compounds.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: In this cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.

Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts.[5] In these systems, the activation of the alkyne is believed to occur directly at the palladium center.

Applications in Drug Discovery and Medicinal Chemistry

The Sonogashira coupling reaction is extensively utilized in the synthesis of a diverse range of therapeutic agents and biologically active molecules. The ability to link aromatic and alkynyl groups is crucial for constructing the carbon skeletons of many drugs.[3] Products derived from Sonogashira couplings are found in various drug classes, including anticancer agents, antivirals, and central nervous system disorder treatments. The resulting internal alkyne can also serve as a versatile handle for further chemical modifications, such as click chemistry or the formation of heterocyclic rings.

Experimental Protocols

Herein, we provide a general protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol can be adapted for various substrates and reaction scales.

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling

Materials:

-

This compound

-

Aryl iodide

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base and solvent (e.g., triethylamine or a mixture of DMF and an amine)

-

Anhydrous solvent (if not using an amine as the solvent)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas line

-

Standard glassware for workup and purification

Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

-

Add the amine solvent (e.g., triethylamine) to the flask.

-

Add this compound (1.2 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the amine salt.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Sonogashira coupling reactions with substrates analogous to this compound.

Table 1: Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 2 | 95 | [6] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [2] |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ / EtOH | 70 | 1 | 98 | |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ / Cu₂O | THF/DMA | 80 | - | 95 (GC) | [7] |

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6,9,10-Tetrabromoanthracene | (p-Ethynylphenyl)(phenyl)methanone | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ / 2-MeTHF | RT | 48 | 81 | [5] |

| 4-Bromoacetophenone | Phenylacetylene | Pd-EnCat™ TPP30 | DBU / MeCN | 100 | 0.33 | 99 (Conv.) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

Caption: Simplified Sonogashira catalytic cycle.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. depts.washington.edu [depts.washington.edu]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction, specifically the copper(I)-catalyzed reaction between an azide and a terminal alkyne, rapidly and reliably forms a stable 1,4-disubstituted 1,2,3-triazole. This reaction is celebrated for its exceptional reliability, specificity, and biocompatibility, making it a powerful tool in drug discovery, chemical biology, and materials science.

(3-Ethynylphenyl)methanamine is a versatile building block for CuAAC reactions. The presence of a primary amine and a terminal alkyne in one molecule allows for the straightforward introduction of an aminomethylphenyl group into a target molecule. The resulting 1,2,3-triazole products are of significant interest in medicinal chemistry due to their structural similarity to amide bonds and their ability to engage in various biological interactions. Triazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

This document provides detailed application notes and a generalized protocol for the CuAAC reaction using this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability against enzymatic degradation. The incorporation of the (3-aminomethylphenyl) moiety via CuAAC can be a valuable strategy in drug design for several reasons:

-

Scaffold Diversity: Rapidly generate libraries of diverse compounds by reacting this compound with a wide array of organic azides. This approach is instrumental in structure-activity relationship (SAR) studies.

-

Linker Technology: The triazole linkage is a stable and efficient means to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.

-

Pharmacophore Modification: The aminomethylphenyl group can be introduced to interact with specific biological targets or to modify the physicochemical properties of a lead compound, such as solubility and cell permeability.

-

Bioorthogonal Chemistry: The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This allows for applications in bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.

Experimental Protocols

Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an organic azide. This protocol is a starting point and may require optimization depending on the specific substrates and desired scale.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a typical lab-scale synthesis.

Materials:

-

This compound

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF, DMSO)

-

Deionized water

-

Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar), dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

-

Reduction of Copper(II): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the pure 1,4-disubstituted 1,2,3-triazole.

-

Data Presentation

| Entry | Azide Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | 1% CuSO₄·5H₂O, 5% NaAsc | t-BuOH/H₂O (1:1) | 12 | Data not available |

| 2 | Phenyl Azide | 2% CuSO₄·5H₂O, 10% NaAsc | DMF | 8 | Data not available |

| 3 | 1-Azidohexane | 1% CuSO₄·5H₂O, 5% NaAsc | t-BuOH/H₂O (1:1) | 24 | Data not available |

| 4 | User-defined azide | User-defined | User-defined | User-defined | User-defined |

Note: The yields for CuAAC reactions are generally high, often exceeding 80-90%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole using this compound.

Application Notes and Protocols for Click Chemistry Reactions of (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of click chemistry protocols applicable to terminal alkynes, with a specific focus on the aromatic alkyne (3-Ethynylphenyl)methanamine. This document covers both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering insights into their principles, comparative performance, and detailed experimental procedures.

Introduction to Click Chemistry with this compound

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1] The terminal alkyne group in this compound is a versatile handle for undergoing such transformations. The two most prominent click reactions for terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The presence of a primary amine in this compound introduces a key consideration for these reactions. In CuAAC, the amine has the potential to coordinate with the copper catalyst, which could influence the reaction kinetics. For SPAAC, the electronic properties of the aromatic ring and the amine substituent will affect the reactivity of the alkyne.

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for modifying this compound depends on the specific application, particularly the tolerance for a copper catalyst and the desired reaction rate.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (Copper-free)[2] |

| Reaction Rate | Generally faster, with second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ for many alkynes.[3] | Slower than CuAAC, with second-order rate constants typically around 1.2 x 10⁻³ M⁻¹s⁻¹ for standard cyclooctynes.[3] |

| Biocompatibility | The copper catalyst can be toxic to living cells, though the use of chelating ligands can mitigate this.[4] | Highly biocompatible due to the absence of a metal catalyst, making it suitable for in vivo applications.[2] |

| Reactants | Requires a terminal alkyne and an azide. | Requires a strained cyclooctyne and an azide.[2] |

| Byproducts | Minimal, with the primary byproduct being the stable triazole. | No significant byproducts. |

| Suitability for this compound | Feasible, but the primary amine may require pH control or a protection strategy to prevent coordination with the copper catalyst. | Likely to be very slow due to the low reactivity of a non-strained aromatic alkyne. May require highly reactive cyclooctynes or forcing conditions. |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide. The primary amine on the alkyne may influence the reaction, and optimization of pH and ligand concentration may be necessary. For sensitive applications or to avoid potential side reactions, protection of the amine group (e.g., as a Boc-carbamate) can be considered.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of reactants)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen co-solvent.

-

Prepare a stock solution of the azide in a compatible solvent.

-

Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.

-

Freshly prepare a 1 M stock solution of sodium L-ascorbate in deionized water.

-

-

Reaction Setup:

-

In the reaction vessel, combine this compound (1 equivalent) and the azide (1.0-1.2 equivalents).

-

Add the appropriate volume of the solvent system to achieve the desired reaction concentration (typically in the micromolar to low millimolar range for bioconjugation).[5]

-

Add the THPTA solution to the reaction mixture (typically 5 equivalents relative to copper).[5]

-

Add the Copper(II) sulfate solution (typically 0.1 to 1 mol% for organic synthesis, and higher concentrations for dilute bioconjugation reactions).[5]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

-

Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[6]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.

-

Upon completion, the copper catalyst can be removed by washing with an EDTA solution, using a copper-chelating resin, or by purification methods like column chromatography or dialysis for biomolecules.[5]

-

Quantitative Data (Representative):

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 2-3 | >95 |

| Propargyl Alcohol | Benzyl Azide | CuI | neat | <1 | >95 |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

A standard SPAAC protocol involves the direct mixing of a strained cyclooctyne with an azide in a suitable solvent at room temperature. However, the reaction of a non-strained terminal alkyne like this compound via SPAAC is not a standard or efficient process. The driving force for SPAAC is the release of ring strain from the cyclooctyne.[2] Therefore, for a reaction to occur with this compound, it would need to be the azide partner reacting with a strained alkyne.

For researchers wishing to utilize the this compound moiety in a copper-free manner, the primary amine would first need to be converted to an azide. This can be achieved through various chemical methods, such as diazotization followed by substitution with an azide source. The resulting (3-ethynylphenyl)methanazide could then be reacted with a strained cyclooctyne (e.g., DBCO, BCN) in a standard SPAAC protocol.

Visualizations

Logical Workflow for Choosing a Click Chemistry Protocol

Caption: Decision workflow for selecting between CuAAC and SPAAC.

Signaling Pathway Analogy: Bioorthogonal Labeling

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Bioactive Triazole Derivatives from (3-Ethynylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its wide scope, high yields, and tolerance of a broad range of functional groups, making it an invaluable tool in drug discovery and development.[2] The resulting triazole core is a bioisostere for amide bonds, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets, and is found in numerous pharmacologically active compounds.[3][4]

(3-Ethynylphenyl)methanamine is a versatile building block for the synthesis of novel triazole derivatives. The presence of a terminal alkyne allows for facile CuAAC reactions, while the aminomethyl group provides a handle for further functionalization or can itself be a key pharmacophoric element. This document provides detailed protocols for the synthesis of triazole derivatives from this compound and explores their potential applications in cancer therapy through the inhibition of key signaling pathways.

Synthetic Workflow

The synthesis of triazole derivatives from this compound typically follows a straightforward workflow involving the CuAAC reaction with a variety of organic azides. The general scheme is depicted below.

Caption: General workflow for the synthesis of triazole derivatives.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a representative 1,4-disubstituted 1,2,3-triazole derivative from this compound and a substituted benzyl azide.

Materials:

-

This compound

-

Substituted Benzyl Azide (e.g., 4-nitrobenzyl azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 3:1 mixture of t-BuOH and water.

-

To this solution, add Copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired triazole derivative.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative triazole derivatives from this compound and various azides.

| Entry | Azide (R-N₃) | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 12 | 85 |

| 2 | 4-Nitrobenzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 8 | 92 |

| 3 | 4-Methoxybenzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 16 | 88 |

| 4 | Phenyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 10 | 90 |

Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the azide.

Application in Drug Development: Targeting Cancer Signaling Pathways

Triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[3][5] Their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis has been a major focus of research. The PI3K/Akt/mTOR and BCR-ABL signaling pathways are critical in many cancers, and their inhibition is a validated therapeutic strategy.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common event in many human cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Triazole derivatives synthesized from this compound can be designed to target key kinases in this pathway, such as PI3K and Akt. By inhibiting these kinases, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[8] It drives the proliferation of leukemia cells and their resistance to apoptosis.

Caption: Inhibition of the BCR-ABL signaling pathway.

The development of small molecule inhibitors targeting the ATP-binding site of the BCR-ABL kinase has revolutionized the treatment of CML. Triazole derivatives derived from this compound can be rationally designed to fit into this pocket, thereby inhibiting the kinase activity of BCR-ABL and suppressing the growth of CML cells.[9]

Conclusion

The synthesis of triazole derivatives from this compound via the CuAAC reaction provides a versatile platform for the discovery of novel drug candidates. The straightforward and efficient synthetic protocols, combined with the significant biological activities of the resulting compounds, make this an attractive area for researchers in medicinal chemistry and drug development. The potential for these derivatives to inhibit key cancer-related signaling pathways, such as PI3K/Akt/mTOR and BCR-ABL, highlights their promise as next-generation therapeutics. Further optimization of these triazole-based scaffolds could lead to the development of potent and selective inhibitors for the treatment of various cancers.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

(3-Ethynylphenyl)methanamine: A Versatile Building Block for PROTAC Linker Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

(3-Ethynylphenyl)methanamine is a valuable building block for the synthesis of PROTAC linkers. Its terminal alkyne group provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and rapid synthesis of PROTAC libraries. The aminomethylphenyl group offers a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand to facilitate productive ternary complex formation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Signaling Pathway and Experimental Workflow